

Oxyfedrine hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxyfedrine hydrochloride*

Cat. No.: *B1678081*

[Get Quote](#)

An In-depth Technical Guide to **Oxyfedrine Hydrochloride**

This technical guide provides a comprehensive overview of **oxyfedrine hydrochloride**, including its chemical identity, pharmacological properties, and relevant experimental data. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Identity

IUPAC Name: 3-[[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride[1][2]

Synonyms:

- Ildamen[1][3][4]
- Modacor[4][5][6]
- Myofedrin[1][5]
- Oxyfedrin[1][5]
- Oxyphedrine[5][7]
- Oxifedrine[1][5]

- L-Oxyfedrine hydrochloride[1][6]
- D-563[4][6]
- FDA-1576[6]
- 1-Propanone, 3-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, hydrochloride (1:1)[2][6]

Pharmacological Data

Oxyfedrine hydrochloride is a sympathomimetic agent and coronary vasodilator.[5] Its primary mechanism of action involves partial agonism at β -adrenergic receptors.[4][5]

Quantitative Pharmacological and Toxicological Data

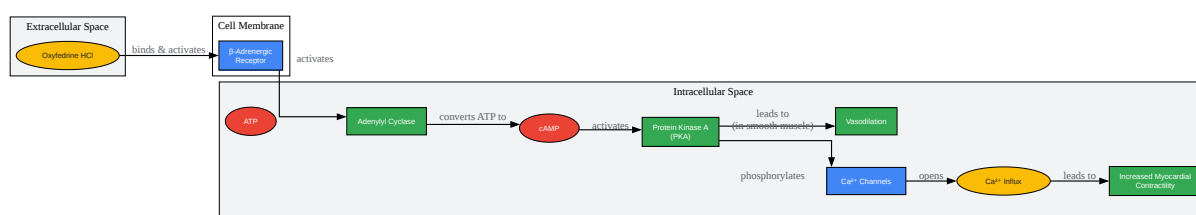
Parameter	Value	Species	Route of Administration	Reference
Pharmacodynamics				
ALDH Activity Suppression	50 μ M (48 h)	Human cancer cell lines (HCT116, HSC-4)	In vitro	[8]
Pharmacokinetics				
Oral Bioavailability	85%	Not specified	Oral	[5]
Protein Binding	Almost 100%	Not specified	Not applicable	[5]
Elimination Half-life	4.2 hours	Not specified	Not applicable	[5]
Efficacy				
Anti-anginal Action	14 mg/kg (for 3-4 weeks)	Cat	Oral	[8][9][10]
Tumor Growth Suppression (with Sulfasalazine)	10 mg/kg	Mouse (xenograft)	Intraperitoneal	[8][9]
Decrease in Blood Viscosity	1 mg/kg	Rat	Intravenous	[8][9]
Toxicology				
LD50 (L-Form HCl)	29 mg/kg	Mouse	Intravenous	[7]
LD50 (DL-Form HCl)	34 mg/kg	Mouse	Intravenous	[7]

Mechanism of Action

Oxyfedrine hydrochloride exerts its effects through a dual mechanism involving both direct cardiac stimulation and vasodilation.^[3] It is a partial agonist of β -adrenergic receptors, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).^{[3][5]} This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates cellular proteins.^[11] In myocardial cells, this cascade results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).^{[11][12]}

Simultaneously, the stimulation of β -adrenergic receptors in vascular smooth muscle causes relaxation, leading to vasodilation.^[3] This is particularly noted in the coronary vessels, improving blood flow to the myocardium.^{[11][12]} A major active metabolite of oxyfedrine is norephedrine, which may also contribute to its effects by acting as a norepinephrine-releasing agent.^[5]

More recent research has also identified oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH), which may have implications for its use in sensitizing cancer cells to certain therapies.^{[8][13]}



[Click to download full resolution via product page](#)

Signaling pathway of **Oxyfedrine Hydrochloride**.

Experimental Protocols

In Vivo Hemodynamic Assessment in Feline Model

This protocol is based on studies investigating the long-term effects of oral oxyfedrine administration on cardiovascular parameters.[10]

Objective: To determine the hemodynamic effects of chronic oral administration of oxyfedrine in cats.

Methodology:

- **Animal Model:** Adult cats of either sex.
- **Acclimatization:** Animals are housed under standard laboratory conditions for a specified period before the experiment.
- **Grouping:** Animals are randomly assigned to a treatment group (oxyfedrine) and a placebo group (lactose). The study can be conducted in a double-blind manner.
- **Drug Administration:** Oxyfedrine is administered orally at a dose of 14 mg/kg daily for 3-4 weeks. The placebo group receives an equivalent amount of lactose.
- **Anesthesia and Surgical Preparation:** Following the treatment period, cats are anesthetized (e.g., with a suitable anesthetic agent). Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration. A catheter may also be placed in the left ventricle for pressure measurements.
- **Hemodynamic Measurements:**
 - **Arterial Blood Pressure:** Measured continuously via the arterial catheter.
 - **Heart Rate:** Derived from the arterial pressure waveform.
 - **Cardiac Output:** Can be measured using methods like thermal dilution.

- Left Ventricular dP/dt max: A measure of myocardial contractility, obtained from the left ventricular pressure signal.
- Challenge Studies: Dose-response curves to agents like isoprenaline can be generated to assess the degree of β -adrenoceptor blockade.
- Data Analysis: Hemodynamic parameters between the oxyfedrine-treated and placebo groups are compared using appropriate statistical tests.

In Vitro Assessment of ALDH Inhibition and Cancer Cell Sensitization

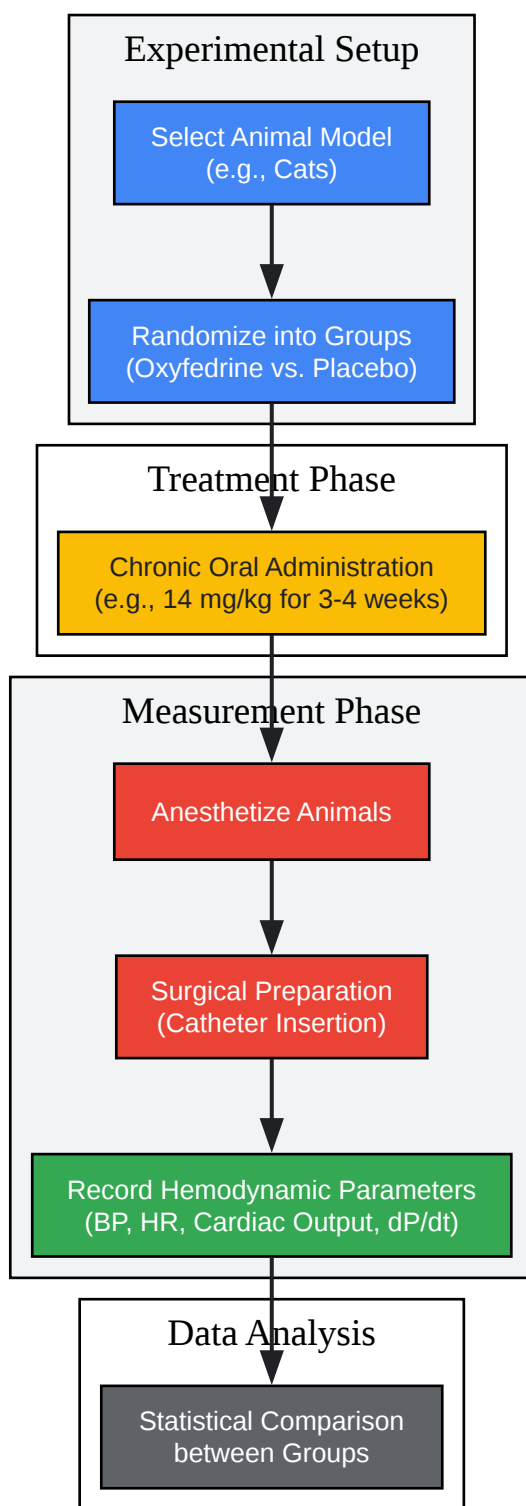
This protocol is derived from research on the repurposing of oxyfedrine for cancer therapy.[\[13\]](#)

Objective: To evaluate the ability of oxyfedrine to inhibit aldehyde dehydrogenase (ALDH) and sensitize cancer cells to GSH-depleting agents.

Methodology:

- Cell Lines: Human cancer cell lines, such as HCT116 (colon cancer) and HSC-4 (oral squamous cell carcinoma), are used.
- Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).
- Treatment: Cells are treated with oxyfedrine (e.g., 50 μ M), a GSH-depleting agent (e.g., the xCT inhibitor sulfasalazine), or a combination of both for a specified duration (e.g., 48 hours).
- ALDH Activity Assay: ALDH activity in cell lysates is measured using a commercially available kit, which typically measures the conversion of a substrate to a fluorescent product.
- Cell Viability Assay: Cell death is quantified using methods such as the trypan blue exclusion assay or flow cytometry with viability dyes (e.g., propidium iodide).
- Detection of Oxidative Stress: Accumulation of cytotoxic aldehydes like 4-hydroxynonenal (4-HNE) can be measured by techniques such as immunoblotting or immunofluorescence.
- In Vivo Xenograft Model:

- Cancer cells are subcutaneously injected into immunodeficient mice.
- Once tumors are established, mice are treated with vehicle, oxyfedrine (e.g., 10 mg/kg, i.p.), sulfasalazine, or a combination.
- Tumor growth is monitored over time.
- At the end of the study, tumors can be excised for further analysis (e.g., microarray analysis).
- Data Analysis: Statistical comparisons are made between different treatment groups for all in vitro and in vivo endpoints.



[Click to download full resolution via product page](#)

Workflow for in vivo hemodynamic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxyfedrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1-Propanone, 3-(((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-(3-methoxyphenyl)-, hydrochloride (1:1) | C19H24ClNO3 | CID 5489012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Oxyfedrine Hydrochloride used for? [synapse.patsnap.com]
- 4. Oxyfedrine L-form HCl | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 6. GSRS [precision.fda.gov]
- 7. Oxyfedrine [drugfuture.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β -adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Oxyfedrine Hydrochloride? [synapse.patsnap.com]
- 12. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oxyfedrine hydrochloride IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678081#oxyfedrine-hydrochloride-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com